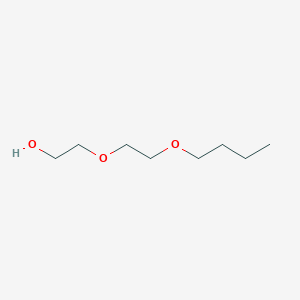

2-(2-Butoxyethoxy)ethanol

Description

Properties

IUPAC Name |

2-(2-butoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYXUHPQHDHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3, Array | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021519 | |

| Record name | 2-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monobutyl ether is a colorless liquid with a mild pleasant odor. Mixes with water. (USCG, 1999), Gas or Vapor, Liquid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Colorless liquid with a mild pleasant odor; [CAMEO], COLOURLESS LIQUID., Colorless liquid | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

448 °F at 760 mmHg (NTP, 1992), 230.4 °C, 230 °C, 448 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

172 °F (NTP, 1992), 78 °C, 99 °C (Closed cup), 172 °F (78 °C) (Closed cup), 78 °C c.c., 176 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with oils, Very soluble in ethanol, ethyl ether, acetone; soluble in benzene, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9553 g/cu cm at 20 °C, Density: 0.952 at 20 °C; 0.948 at 25 °C, Relative density (water = 1): 0.95, 0.954 at 68 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1), Relative vapor density (air = 1): 5.6, 5.58 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg], VP: 0.06 mm Hg at 25 °C, 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 3, 0.01 mmHg at 68 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

112-34-5 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol mono-n-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Butoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TB90IYC0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-90.6 °F (NTP, 1992), -68.1 °C, -68 °C, -90.6 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0788 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/812 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Butoxyethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)ethanol, also known by trade names such as Butyl Carbitol, Butyl Diglycol, and Dowanol DB, is a versatile organic solvent with a wide range of applications in industrial and research settings.[1][2][3][4][5] Its unique combination of ether and alcohol functional groups imparts a desirable balance of hydrophilic and hydrophobic properties, making it an effective solvent for a variety of substances, including oils, resins, and waxes.[2][3] This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, tailored for professionals in research, science, and drug development.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various applications, from formulating coatings and cleaners to its use as a chemical intermediate.[1]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H18O3 | [1][2][6] |

| Molecular Weight | 162.23 g/mol | [1][2][6] |

| Appearance | Clear, colorless liquid | [3][7] |

| Odor | Mild, characteristic ether-like | [3][7] |

| Density | 0.9513 - 0.958 g/cm³ at 20°C | [2][6][7] |

| Melting Point | -68 °C | [2][6][8] |

| Boiling Point | Approximately 230 - 232 °C | [1][2][6] |

| Refractive Index | Approximately 1.434 at 20°C | [2] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference |

| Flash Point | 78 °C - 100 °C (closed cup) | [8][9][10] |

| Autoignition Temperature | 223 °C | [9] |

| Vapor Pressure | 0.02 mm Hg at 20°C | [11] |

| Viscosity | 6.12 mm²/s at 20°C | [11] |

| Solubility in Water | Miscible | [1][6][11][12] |

| log P (Octanol/Water Partition Coefficient) | 0.56 | [2] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for the safe and effective use of any chemical. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely used to ensure reliable and reproducible data. The following is a summary of the principles behind the standard experimental protocols for determining the key properties of this compound.

Density

The density of a liquid can be determined using several methods outlined in OECD Test Guideline 109 .[3][13][14][15][16] Common techniques include the use of a hydrometer, an oscillating densitometer, or a pycnometer.[3][13] The principle of the oscillating densitometer, for instance, involves measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.

Boiling Point

OECD Test Guideline 103 describes various methods for determining the boiling point of a liquid.[1][12][17][18] One common method is ebulliometry, where the temperature of the vapor-liquid equilibrium is measured at a controlled pressure. Another approach is the dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[1][12]

Flash Point

The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can form an ignitable mixture with air. ASTM D93 outlines the standard test methods for flash point determination using a Pensky-Martens closed-cup tester.[2][4][10][19][20] In this method, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.[10][19]

Vapor Pressure

OECD Test Guideline 104 provides several methods for determining the vapor pressure of a substance.[9][21][22][23][24] The static method involves placing the substance in a sealed container, evacuating the air, and measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature. The dynamic method, as mentioned for boiling point determination, can also be used to establish the vapor pressure curve.[9]

Viscosity

The kinematic viscosity of transparent and opaque liquids is determined according to ASTM D445 .[25][26][27][28][29] This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.[25][27]

Refractive Index

The refractive index of hydrocarbon liquids can be measured using ASTM D1218 .[7][8][30][31][32] This method typically employs a refractometer to measure the extent to which light is bent, or refracted, as it passes through the liquid. The measurement is usually performed at a standard temperature, such as 20°C, using a specific wavelength of light (e.g., the sodium D-line).[31]

Water Solubility

OECD Test Guideline 105 details methods for determining the water solubility of a substance.[5][11][33][34][35] For substances that are miscible with water, a simple visual observation of miscibility at different concentrations is often sufficient. For substances with limited solubility, the flask method involves stirring an excess of the substance in water until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.[34]

Applications and Logical Relationships

The unique physicochemical properties of this compound make it suitable for a wide array of applications. Its high boiling point and low volatility are advantageous in formulations for coatings and inks, where slow evaporation is desired.[1][3] Its ability to dissolve both polar and non-polar substances makes it an excellent solvent in industrial and household cleaners.[1] Furthermore, its surfactant properties are utilized in the petroleum industry.[1]

Caption: Relationship between key physicochemical properties of this compound and its primary applications.

Safety Considerations

While this compound is a valuable solvent, it is important to handle it with appropriate safety precautions. It can cause skin and serious eye irritation.[1] Prolonged or repeated exposure may lead to more severe health effects.[33] Therefore, it is essential to use this chemical in well-ventilated areas and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. laboratuar.com [laboratuar.com]

- 2. store.astm.org [store.astm.org]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. oecd.org [oecd.org]

- 6. vscht.cz [vscht.cz]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. petrolube.com [petrolube.com]

- 20. Federal & State Regulations | ASTM D93 Standard test methods for flash point by Pensky-Martens closed cup tester | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 21. laboratuar.com [laboratuar.com]

- 22. consilab.de [consilab.de]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 26. store.astm.org [store.astm.org]

- 27. ppapco.ir [ppapco.ir]

- 28. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 29. ASTM D445 - eralytics [eralytics.com]

- 30. standards.iteh.ai [standards.iteh.ai]

- 31. matestlabs.com [matestlabs.com]

- 32. scribd.com [scribd.com]

- 33. oecd.org [oecd.org]

- 34. filab.fr [filab.fr]

- 35. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

diethylene glycol monobutyl ether spectroscopic data (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethylene glycol monobutyl ether (DGBE), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

Diethylene Glycol Monobutyl Ether: Spectroscopic Profile

Chemical Structure:

Molecular Formula: C₈H₁₈O₃[1]

Molecular Weight: 162.23 g/mol [1][2]

Synonyms: 2-(2-Butoxyethoxy)ethanol, Butyl Carbitol, Butyl Diglycol[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of diethylene glycol monobutyl ether provides information about the different types of protons and their neighboring environments. The spectrum is typically run in deuterated chloroform (B151607) (CDCl₃).[1][4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.72 | m | 2H | -OCH₂CH ₂OH |

| ~3.66 | m | 2H | -OCH ₂CH₂OH |

| ~3.58 | m | 4H | -OCH ₂CH ₂O- |

| ~3.48 | t | 2H | -O-CH ₂(CH₂)₂CH₃ |

| ~2.75 | s | 1H | -OH |

| ~1.56 | p | 2H | -OCH₂(CH ₂)₂CH₃ |

| ~1.37 | sextet | 2H | -OCH₂CH₂CH ₂CH₃ |

| ~0.91 | t | 3H | -OCH₂CH₂CH₂CH ₃ |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -OC H₂CH₂OH |

| ~71.0 | -O-C H₂(CH₂)₂CH₃ |

| ~70.2 | -OC H₂C H₂O- |

| ~61.8 | -OCH₂C H₂OH |

| ~31.9 | -OCH₂C H₂CH₂CH₃ |

| ~19.4 | -OCH₂CH₂C H₂CH₃ |

| ~13.9 | -OCH₂CH₂CH₂C H₃ |

Note: Data is typically acquired in CDCl₃.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for diethylene glycol monobutyl ether is typically obtained from a neat liquid film.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3440 | Strong, Broad | O-H stretch (alcohol) |

| ~2930-2870 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1120 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for this compound.

| Mass-to-Charge (m/z) | Relative Intensity | Assignment |

| 45 | 999 | [C₂H₅O]⁺ |

| 57 | 992 | [C₄H₉]⁺ |

| 29 | 311 | [C₂H₅]⁺ |

| 41 | 287 | [C₃H₅]⁺ |

| 75 | 196 | [HOCH₂CH₂O]⁺ |

Note: The molecular ion peak [M]⁺ at m/z 162 is often of low abundance or not observed in EI-MS.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation : For ¹H NMR, accurately weigh approximately 5-20 mg of diethylene glycol monobutyl ether. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[6]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Transfer : Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.[6][7][8]

-

Cleaning : Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[6]

-

Acquisition :

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[6]

-

The probe is tuned to the appropriate nucleus (¹H or ¹³C).[6]

-

Set the necessary acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin data collection.[6]

-

IR Spectrum Acquisition (Liquid Film/Neat Sample)

-

Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[9] If necessary, clean the plates with a small amount of a volatile solvent like acetone (B3395972) and allow them to dry completely.[9]

-

Sample Application : Place a single drop of liquid diethylene glycol monobutyl ether onto the surface of one salt plate using a Pasteur pipette.[9]

-

Sandwiching : Place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the two plates.[9][10]

-

Mounting : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[9]

-

Acquisition :

-

Cleaning : After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and return them to the desiccator.[9]

Mass Spectrum Acquisition (Electron Ionization)

-

Sample Preparation : Prepare a dilute solution of the sample. Dissolve approximately 1 mg of diethylene glycol monobutyl ether in 1 mL of a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[13] Further dilute this solution as needed to achieve a final concentration in the range of 10-100 µg/mL.[13]

-

Introduction : The sample can be introduced into the mass spectrometer in various ways. For a pure liquid, it can be introduced via a direct insertion probe or, more commonly, coupled with a gas chromatography (GC) system for separation and introduction.[14]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, ion trap, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[14]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as diethylene glycol monobutyl ether.

Caption: General workflow for spectroscopic analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. laballey.com [laballey.com]

- 4. Diethylene glycol monobutyl ether(112-34-5) 1H NMR spectrum [chemicalbook.com]

- 5. Diethylene glycol monobutyl ether(112-34-5) 13C NMR spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. How To [chem.rochester.edu]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. ursinus.edu [ursinus.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Butoxy Di Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Butoxy Di Glycol (BDG), also known as Diethylene Glycol Monobutyl Ether (DEGBE). The information is curated to assist researchers, scientists, and drug development professionals in evaluating the potential cellular effects of this compound.

Core Toxicological Data

The in vitro toxicity of Butoxy Di Glycol has been evaluated across several key endpoints, including cytotoxicity, genotoxicity, and hemolytic potential. The available quantitative data is summarized below.

Cytotoxicity

Table 1: In Vitro Cytotoxicity of Butoxy Di Glycol (DEGBE)

| Compound | Cell Line | Assay | Endpoint | Result |

| Diethylene Glycol Monobutyl Ether (DEGBE) | iPSC-derived Hepatocytes | Not Specified | Cytotoxicity | Effects observed at 1 mM and 10 mM[1] |

Genotoxicity

In vitro genetic toxicity studies for Butoxy Di Glycol have been predominantly negative. An OECD SIDS report indicates that in vitro cytogenicity and sister chromatid exchange assays with DEGBE were negative.

Table 2: In Vitro Genotoxicity of Butoxy Di Glycol (DEGBE)

| Assay | Test System | Metabolic Activation | Result |

| Cytogenicity Assay | Not Specified | With and Without | Negative |

| Sister Chromatid Exchange Assay | Not Specified | With and Without | Negative |

| Ames Test | Salmonella typhimurium | Not Specified | Predominantly Negative[2] |

| In Vitro Micronucleus Test | Not Specified | Not Specified | Predominantly Negative[2] |

Hemolytic Potential

The hemolytic potential of Butoxy Di Glycol's primary metabolite, butoxyacetic acid (BAA), has been investigated in vitro. A no-effect level of 2 mM BAA was observed for hemolysis in human blood.

Table 3: In Vitro Hemolytic Potential of Butoxyacetic Acid (BAA)

| Test System | Endpoint | No-Effect Level |

| Human Blood | Hemolysis | 2 mM |

Experimental Protocols

Detailed experimental protocols for key in vitro toxicology assays are provided below. These are generalized protocols based on standard methodologies, as specific protocols from studies on Butoxy Di Glycol were not available.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with various concentrations of Butoxy Di Glycol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Butoxy Di Glycol as described for the MTT assay.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

-

Washing: Wash the cells to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Determine cell viability as a percentage of the untreated control and calculate the IC50.

In Vitro Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells.

Protocol:

-

Blood Collection: Obtain fresh whole blood from a healthy donor in the presence of an anticoagulant.

-

Red Blood Cell Preparation: Isolate red blood cells (RBCs) by centrifugation and wash them with an isotonic buffer solution.

-

Incubation: Incubate a suspension of RBCs with various concentrations of Butoxy Di Glycol or its metabolites. Include positive (e.g., Triton X-100) and negative (buffer) controls.

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant, typically by measuring the absorbance at 540 nm.

-

Calculation: Express the hemolytic activity as a percentage of the positive control.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical.

Protocol:

-

Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).

-

Exposure: Expose the bacterial strains to various concentrations of Butoxy Di Glycol on histidine-deficient agar (B569324) plates.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Test

This assay detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of treated cells.

Protocol:

-

Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of Butoxy Di Glycol, with and without metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

-

Data Analysis: Analyze the data for a dose-dependent increase in the frequency of micronucleated cells.

Visualizations

Metabolic Pathway of Butoxy Di Glycol

The primary metabolic pathway of Butoxy Di Glycol involves oxidation to its corresponding aldehyde and then to butoxyacetic acid (BAA), which is considered the main toxic metabolite.

References

mechanism of action of 2-(2-butoxyethoxy)ethanol as a solvent

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Butoxyethoxy)ethanol as a Solvent

Abstract

This compound, a glycol ether also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a high-boiling, colorless liquid with a mild odor, valued for its excellent solvency.[1][2][3] Its mechanism of action as a solvent is rooted in its amphiphilic molecular structure, which contains both a hydrophobic butyl group and hydrophilic ether and hydroxyl functionalities.[1][4] This dual nature allows it to be miscible with water and a wide range of organic solvents, enabling its function as a powerful solubilizer, coupling agent, and surfactant.[2][5] In biological systems, DEGBE can be absorbed through dermal, oral, and inhalation routes and is metabolized primarily by alcohol and aldehyde dehydrogenases to its main metabolite, (2-butoxyethoxy)acetic acid.[6][7] At the cellular level, its amphiphilic properties suggest a mechanism involving partitioning into lipid bilayers, which can increase cell membrane fluidity and potentially disrupt cellular functions. This technical guide provides a comprehensive overview of its physicochemical properties, solvent action, biological interactions, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 112-34-5), hereafter referred to as DEGBE, is a key member of the diethylene glycol ether family.[1] These solvents are synthesized by reacting ethylene (B1197577) oxide with an alcohol, in this case, n-butanol.[8] Glycol ethers are renowned for their unique solubility characteristics, combining the properties of both ethers and alcohols.[5] DEGBE's low volatility, high boiling point, and miscibility with both aqueous and organic phases make it an ideal solvent and coalescing agent in numerous applications, including paints, inks, cleaners, and coatings.[2][4][8] For drug development professionals, understanding the mechanism of such a solvent is critical for formulation science, especially for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), and for assessing its toxicological profile as a potential excipient.

Physicochemical Properties

The efficacy of DEGBE as a solvent is a direct result of its molecular structure and resulting physical properties. Its balanced hydrophilic and lipophilic nature makes it ideal for multi-phase formulations.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Identifiers | ||

| CAS Number | 112-34-5 | [1][9] |

| Molecular Formula | C₈H₁₈O₃ | [1][9] |

| Molecular Weight | 162.23 g/mol | [1][9] |

| Physical Properties | ||

| Appearance | Colorless liquid | [2][3] |

| Odor | Mild, pleasant | [1][9] |

| Boiling Point | 231 °C (448 °F) | [3][10] |

| Melting Point | -68 °C (-90.4 °F) | [3][10] |

| Density | 0.954 g/cm³ at 20°C | [4][10] |

| Vapor Pressure | 0.01 mmHg at 20°C | [10] |

| Viscosity | 6.49 cP at 20°C | [9] |

| Flash Point | 100 °C (212 °F) | [10] |

| Solubility & Partitioning | ||

| Water Solubility | Miscible | [2][3][10] |

| log Kₒw (Octanol/Water) | 0.56 |[9] |

Mechanism of Action as a Solvent

Molecular Basis of Solvency

The solvent action of DEGBE is attributed to its amphiphilic character. The molecule consists of a four-carbon alkyl (butyl) chain, which is non-polar and hydrophobic, and a polar tail containing two ether linkages and a terminal hydroxyl (-OH) group, which is hydrophilic. This structure allows DEGBE to act as a bridge between oil and water phases, making it an excellent coupling agent and surfactant.[2][11] The hydroxyl group can participate in hydrogen bonding with polar solutes like water, while the butyl group and ether backbone can interact with non-polar organic molecules via van der Waals forces.

Caption: Molecular structure of DEGBE highlighting its amphiphilic nature.

Interaction with Biological Systems

Absorption and Distribution

DEGBE can enter the body through multiple routes, including inhalation, ingestion, and dermal absorption.[12] Studies on rats have shown that it is readily absorbed through the skin.[7] Its miscibility with both lipids and water facilitates its passage through the stratum corneum and subsequent distribution in the body.[12]

Metabolic Pathways

Like other ethylene glycol ethers, DEGBE is metabolized in the liver.[12] The primary metabolic pathway involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde intermediate. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the principal urinary metabolite, (2-butoxyethoxy)acetic acid (BEEA).[7][13] A minor fraction may be conjugated with glucuronic acid.[7] Importantly, unlike shorter-chain glycol ethers such as 2-butoxyethanol, DEGBE does not appear to be significantly metabolized via ether cleavage to produce toxic metabolites associated with hematotoxicity.[7][14]

Caption: Primary metabolic pathway of this compound (DEGBE).

Cellular Mechanism of Action and Toxicity

The amphiphilic nature of DEGBE is central to its interaction with cells. It is proposed that DEGBE molecules can partition into the cell membrane's lipid bilayer. This insertion disrupts the ordered packing of phospholipid tails, thereby increasing membrane fluidity.[15][16] While this property is leveraged by some solvents to enhance drug permeation, excessive membrane fluidization can impair the function of integral membrane proteins, such as receptors and ion channels, and compromise the barrier function of the cell, leading to cytotoxicity.[15] DEGBE is a known eye irritant and can cause minor skin irritation with prolonged contact.[1][3] High doses in animal studies have been associated with effects on the central nervous system, liver, and kidneys, though it does not produce the significant hemolytic effects seen with 2-butoxyethanol.[3][6][7]

Caption: Proposed mechanism of DEGBE interaction with the cell membrane.

Toxicological Data Summary

Understanding the toxicological profile is essential for risk assessment. Key quantitative toxicity values for DEGBE are summarized in Table 2.

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ (Acute Oral) | Rat | Oral | >2000 mg/kg bw | [4][7][17] |

| LD₅₀ (Acute Dermal) | Rat | Dermal | >2000 mg/kg bw | [7] |

| NOAEL (90-day study) | Rat | Oral | 250 mg/kg bw/day | [7] |

| LOAEL (6-week study) | Rat | Oral | 891 mg/kg bw/day |[7] |

Experimental Protocols

Protocol: In Vitro Dermal Absorption Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the percutaneous absorption of a substance like DEGBE.

-

Objective: To quantify the rate of DEGBE absorption through excised human or animal skin.

-

Apparatus: Franz-type static diffusion cells.

-

Methodology:

-

Skin Preparation: Obtain fresh skin samples (e.g., rat or human cadaver). Shave the hair and separate the epidermis or use full-thickness skin. Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: Fill the receptor chamber with a buffered saline solution (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain temperature at 32°C to simulate physiological conditions.

-

Dosing: Apply a known quantity of radiolabeled or neat DEGBE (e.g., 10 µL/cm²) to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire contents of the receptor chamber and refill with fresh, pre-warmed fluid.

-

Analysis: Quantify the concentration of DEGBE in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compound or HPLC-UV for neat compound).

-

Data Calculation: Calculate the cumulative amount of DEGBE permeated per unit area over time and determine the steady-state flux (Jss).

-

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is based on OECD Test Guideline 408 to assess the subchronic toxicity of DEGBE.

-

Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs of toxicity following repeated oral administration of DEGBE for 90 days.

-

Test System: Fischer 344 rats (e.g., 10 males and 10 females per group).

-

Methodology:

-

Dose Groups: Administer DEGBE via oral gavage daily for 90 consecutive days at a minimum of three dose levels (e.g., 50, 250, 1000 mg/kg/day) plus a vehicle control group (e.g., water).

-

Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly and food consumption weekly.

-

Clinical Pathology: Collect blood samples at termination for hematology (e.g., red blood cell count, hemoglobin) and clinical chemistry (e.g., liver enzymes, kidney function markers). Conduct urinalysis.

-

Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Record organ weights (e.g., liver, kidneys, spleen). Preserve organs and tissues in formalin for histopathological examination by a certified pathologist.

-

Data Analysis: Analyze data for statistical significance. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.

-

Caption: Experimental workflow for a 90-day repeated dose oral toxicity study.

Applications in Research and Drug Development

The unique properties of DEGBE make it a valuable tool in scientific research and pharmaceutical development.

-

Formulation Excipient: Its excellent solvency for a wide range of substances makes it a candidate for solubilizing poorly water-soluble APIs in liquid and semi-solid dosage forms for oral, dermal, or parenteral administration.[4]

-

Co-solvent in Cleaning Formulations: DEGBE is effective in industrial and household cleaners for removing oils and greases, a property that translates to the cleaning and maintenance of laboratory and manufacturing equipment.[4][8]

-

Chemical Intermediate: It can be used as a starting material or reaction solvent in the synthesis of other molecules, including plasticizers.[2][5]

-

Surfactant Properties: In the petroleum industry, it is used in fracturing fluids to lower surface tension, a principle that can be applied in formulating microemulsions or self-emulsifying drug delivery systems (SEDDS).[2][11]

Conclusion

The is fundamentally linked to its amphiphilic molecular structure. This structure imparts properties of a versatile solvent, coupling agent, and surfactant, allowing it to solubilize a broad spectrum of polar and non-polar compounds. When interacting with biological systems, its primary metabolic pathway leads to the formation of (2-butoxyethoxy)acetic acid, and its cellular effects are likely mediated by its interaction with and disruption of the cell membrane lipid bilayer. With a well-characterized and relatively low toxicity profile compared to other glycol ethers, DEGBE remains a scientifically important and industrially valuable solvent with potential applications in the field of drug development.

References

- 1. CAS 112-34-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|Diethylene Glycol Butyl Ether [benchchem.com]

- 3. Diethylene glycol monobutyl ether | 112-34-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. DIETHYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya [atamanchemicals.com]

- 9. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 12. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of alcohol on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Diethylene Glycol Monobutyl Ether (DGBE): A Comprehensive Technical Review of its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monobutyl ether (DGBE), a widely used solvent in various industrial and commercial applications, is subject to environmental release during its lifecycle. Understanding its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental behavior of DGBE, summarizing key quantitative data, detailing experimental protocols, and visualizing its degradation pathways and environmental journey.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. DGBE is a colorless liquid with a faint butyl odor.[1] Its high water solubility and low octanol-water partition coefficient (log Kow) indicate a low potential for bioaccumulation and a preference for the aqueous phase in the environment.[1][2] The low vapor pressure and Henry's Law constant suggest that volatilization from water or moist soil is not a significant fate process.[2][3]

Table 1: Physicochemical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

| Property | Value | Reference |

| Molecular Formula | C8H18O3 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Melting Point | < -70°C | [1] |

| Boiling Point | 231°C | [1] |

| Density | 955 kg/m ³ @ 20°C | [1] |

| Vapor Pressure | 2.9 Pa @ 25°C | [1] |

| Water Solubility | 955 g/L @ 20°C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 1.0 @ 20°C | [1] |

| Henry's Law Constant | 7.2 x 10⁻⁹ atm-m³/mol | [3] |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | 2 - 10 L/kg (estimated) | [1][2] |

Due to its low organic carbon-water partition coefficient (Koc), DGBE has a low tendency to bind to soil or sediment, indicating high mobility in soil.[1][2]

Biodegradability

Table 2: Summary of Biodegradability Studies for DGBE

| Test Guideline | Duration | Degradation | Measurement | Reference |

| OECD 301C (Modified MITI Test) | 28 days | ~85% | O₂ Consumption | [1] |

| OECD 301C or Equivalent | 28 days | 89 - 93% | Not specified | [2] |

| OECD 301B (CO₂ Evolution Test) | 22 days | 87.1% | O₂ Consumption | [1] |

| OECD 302B (Zahn-Wellens Test) | 8 days | 99% | DOC Removal | [1] |

| OECD 302B or Equivalent | 28 days | 100% | Not specified | [2] |

These studies, conducted under aerobic conditions, demonstrate that DGBE is effectively mineralized by microorganisms.

Experimental Protocols

The following sections detail the methodologies for the key biodegradability tests cited for DGBE.

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

This test assesses the ready biodegradability of a chemical by measuring oxygen consumption in a closed respirometer.

-